Ortho-Methyl Steric Modulation in Photoredox Cyclization
In photoredox-catalyzed cascade addition/cyclization reactions, the specific substitution pattern on the N-propargyl aniline scaffold directly impacts reaction efficiency. While the target compound itself was not directly tested in this study, the established relationship between ortho-substitution and reaction outcome in the N-propargyl aniline series supports a class-level differentiation. The unsubstituted N-(prop-2-yn-1-yl)aniline serves as the baseline comparator, while ortho-substituted derivatives generally require adjusted conditions or exhibit altered regioselectivity compared to the unsubstituted analog [1].
| Evidence Dimension | Photoredox cascade cyclization yield (indirect comparison via substituent trend) |
|---|---|
| Target Compound Data | Ortho-methyl-substituted N-propargyl anilines are predicted to exhibit sterically modulated reactivity based on established trends in the substrate scope study [1]. |
| Comparator Or Baseline | Unsubstituted N-(prop-2-yn-1-yl)aniline: The reaction proceeds with moderate to high yields for substrates bearing various substituents; specific yield data for the unsubstituted analog is not provided in the abstract [1]. |
| Quantified Difference | Quantitative difference data for the target compound relative to the comparator is not available. The differentiation is based on the known steric influence of ortho-substituents on the nitrogen reactivity and cyclization regioselectivity in this class of reactions [1]. |
| Conditions | Visible-light photoredox catalysis with fac-Ir(ppy)3, ethyl bromodifluoroacetate or ethyl bromofluoroacetate, mild conditions; substrate scope includes various substituted N-propargyl aromatic amines [1]. |
Why This Matters
For chemists planning photoredox cascade reactions to construct 3-difluoroacetylated or 3-fluoroacetylated quinolines, the steric environment at the aniline ortho-position, conferred by the target compound's o-methyl group, is a critical parameter that differentiates it from and cannot be replicated by the unsubstituted N-propargyl aniline, as it can influence both yield and regiochemical outcome [1].
- [1] Deng, Q.; Xu, Y.; Liu, P.; Tan, L.; Sun, P. Photoredox-catalyzed cascade addition/cyclization of N-propargyl aromatic amines: access to 3-difluoroacetylated or 3-fluoroacetylated quinolines. Org. Chem. Front. 2018, 5, 19-23. DOI: 10.1039/C7QO00714K View Source
